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Compound of Interest

Compound Name: Derazantinib

Cat. No.: B612007 Get Quote

A Technical Overview for Researchers and Drug Development Professionals

Derazantinib (formerly ARQ 087) is a potent, orally bioavailable, multi-kinase inhibitor that has

been the subject of extensive research and clinical development, primarily for the treatment of

cancers harboring fibroblast growth factor receptor (FGFR) genetic aberrations. This in-depth

guide provides a comprehensive timeline of its discovery and development, details of key

experimental protocols, and an overview of its mechanism of action.

Discovery and Early Development
The journey of derazantinib began with its initial discovery and development by ArQule, Inc.

While the precise date of initial discovery is not publicly available, the compound, then known

as ARQ 087, emerged as a promising inhibitor of the FGFR family of kinases.

In April 2018, Basilea Pharmaceutica Ltd. entered into a license agreement with ArQule to gain

exclusive worldwide rights to derazantinib, excluding the People's Republic of China, Hong

Kong, Macau, and Taiwan. This partnership aimed to accelerate the development and

commercialization of the drug. Subsequently, in February 2018, Roivant Sciences and ArQule

announced a collaboration to develop and commercialize derazantinib in Greater China.[1]

However, in June 2022, Basilea announced the termination of the licensing agreement,

returning the rights to Merck & Co., which had acquired ArQule in 2019.[2]
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Derazantinib has demonstrated significant anti-tumor activity in a range of preclinical models,

providing a strong rationale for its clinical investigation.

In Vitro Studies
Kinase Inhibition Assays:

Initial biochemical assays revealed derazantinib's potent inhibitory activity against FGFR1,

FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay[4]

Objective: To determine the 50% inhibitory concentration (IC50) of derazantinib against

FGFR kinases.

Method:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

A kinase activity assay is performed using a time-resolved fluorescence resonance energy

transfer (TR-FRET) format.

Derazantinib is serially diluted and incubated with the kinase and a substrate peptide.

The reaction is initiated by the addition of ATP.

After incubation, a europium-labeled anti-phospho-substrate antibody is added.

The TR-FRET signal is measured, and IC50 values are calculated from the dose-response

curves.

In Vivo Studies
Derazantinib has shown robust efficacy in various cancer cell line-derived xenograft (CDX)

and patient-derived xenograft (PDX) models.[5]

Experimental Protocol: In Vivo Xenograft Model[5]

Objective: To evaluate the anti-tumor efficacy of derazantinib in a preclinical in vivo model.
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Method:

Human cancer cell lines with known FGFR alterations (e.g., SNU-16 for gastric cancer)

are selected.

Cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude

mice).

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

Derazantinib is administered orally at specified doses and schedules.

Tumor volume is measured regularly using calipers.

At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic

markers).

Clinical Development
The clinical development of derazantinib has been extensive, with a focus on patients with

FGFR-driven solid tumors. The "FIDES" (Fibroblast growth factor Inhibition with DErazantinib
in Solid tumors) program, initiated by Basilea, has comprised several key studies.

Table 1: Key Clinical Trials of Derazantinib
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Trial Identifier Phase Title
Status (as of
late 2025)

Key
Findings/Endp
oints

NCT01752920 1/2

A Study of

Derazantinib

(ARQ 087) in

Adult Subjects

With Advanced

Solid Tumors

With FGFR

Genetic

Alterations

Completed

Established the

recommended

Phase 2 dose

(RP2D) of 300

mg once daily.

Showed

preliminary anti-

tumor activity in

patients with

FGFR2 fusion-

positive

intrahepatic

cholangiocarcino

ma (iCCA).[6][7]

NCT03230318

(FIDES-01)
2

Derazantinib in

Subjects With

FGFR2 Gene

Fusion-,

Mutation- or

Amplification-

Positive

Inoperable or

Advanced

Intrahepatic

Cholangiocarcino

ma

Completed

Met primary

endpoint,

demonstrating

clinically

meaningful

activity in iCCA

patients with

FGFR2 fusions.

NCT04045613

(FIDES-02)

1/2 A Study of

Derazantinib as

Monotherapy

and in

Combination

With

Atezolizumab in

Terminated Explored

derazantinib as a

monotherapy

and in

combination with

an immune
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Patients With

Urothelial Cancer

and FGFR

Genetic

Aberrations

checkpoint

inhibitor.

NCT04604132

(FIDES-03)
1/2

A Study of

Derazantinib as

Monotherapy

and in

Combination

With Paclitaxel,

Ramucirumab or

Atezolizumab in

Patients With

Gastric Cancer

and FGFR

Genetic

Aberrations

Terminated

Investigated

derazantinib in

various

combinations for

gastric cancer.

FIDES-01: A Pivotal Study in Intrahepatic
Cholangiocarcinoma (iCCA)
The FIDES-01 study was a cornerstone of derazantinib's clinical development, focusing on a

patient population with a high unmet medical need.

Experimental Protocol: FIDES-01 (NCT03230318)[3][8]

Objective: To evaluate the efficacy and safety of derazantinib in patients with inoperable or

advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who have received at

least one prior systemic therapy.

Study Design: A multicenter, open-label, single-arm study.

Patient Population: Adults with histologically or cytologically confirmed iCCA with

documented FGFR2 gene alterations.
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Intervention: Derazantinib 300 mg administered orally once daily.

Primary Endpoints:

Cohort 1 (FGFR2 fusions): Objective Response Rate (ORR) as assessed by independent

central review.

Cohort 2 (FGFR2 mutations or amplifications): Progression-Free Survival (PFS) rate at 3

months.

Tumor Assessment: Performed every 8 weeks for the first 48 weeks, and every 12 weeks

thereafter, according to RECIST v1.1.

Table 2: Key Efficacy Data from the FIDES-01 Trial (iCCA)[8]

Endpoint
FGFR2 Fusion Cohort
(n=103)

FGFR2
Mutation/Amplification
Cohort (n=31)

Objective Response Rate

(ORR)
21.4% 6.5%

Disease Control Rate (DCR) 75.7% 58.1%

Median Progression-Free

Survival (PFS)
8.0 months 8.3 months

Median Overall Survival (OS) 17.2 months 15.9 months

Mechanism of Action and Signaling Pathways
Derazantinib is an ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases

(FGFR1, FGFR2, and FGFR3).[3] FGFRs play a crucial role in cell proliferation, differentiation,

migration, and survival. Genetic alterations in FGFRs, such as fusions, mutations, and

amplifications, can lead to constitutive activation of downstream signaling pathways, driving

tumorigenesis.

Derazantinib also inhibits other kinases, including the colony-stimulating factor 1 receptor

(CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth
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factor receptor beta (PDGFRβ).[5][9] The inhibition of CSF1R is of particular interest as it may

modulate the tumor microenvironment by targeting tumor-associated macrophages.
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Click to download full resolution via product page

Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of Derazantinib.

Regulatory Status and Timeline
Derazantinib has been granted Orphan Drug Designation (ODD) for specific indications by

both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency

(EMA).

FDA Orphan Drug Designation: Derazantinib received ODD from the FDA for the treatment

of cholangiocarcinoma.[10]

EMA Orphan Drug Designation: The EMA granted ODD to derazantinib for the treatment of

biliary tract cancer.[11][12][13]

As of late 2025, derazantinib has not received marketing approval from the FDA or the EMA

and remains an investigational drug.

Table 3: Derazantinib Development Timeline

Date Event

February 7, 2018

Roivant Sciences and ArQule announce

collaboration for derazantinib in Greater China.

[1]

April 17, 2018
Basilea Pharmaceutica licenses derazantinib

from ArQule.[14]

November 23, 2017
ArQule initiates a registrational trial of

derazantinib in iCCA.

July 24, 2017
The FIDES-01 (NCT03230318) study is first

submitted to ClinicalTrials.gov.

May 21, 2021
The FIDES-03 (NCT04604132) study protocol is

version 5.0, with IND number 146726.[4]

June 27, 2022
Basilea announces the termination of the

licensing agreement for derazantinib.[2]
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Conclusion
Derazantinib has demonstrated a promising efficacy and manageable safety profile in clinical

trials, particularly in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma. Its

multi-kinase inhibitory activity, including the targeting of CSF1R, suggests potential for broader

applications and combination therapies. While it has not yet gained regulatory approval, the

extensive preclinical and clinical data generated to date provide a solid foundation for its

continued investigation as a targeted therapy for cancers with FGFR pathway dysregulation.

Further studies will be crucial to fully define its role in the evolving landscape of precision

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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